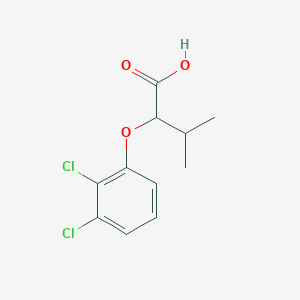
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid, also known as Dicamba, is a selective herbicide that is widely used in agriculture. It belongs to the benzoic acid family of herbicides and is commonly used to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba has been used since the 1960s and is still widely used today due to its effectiveness in controlling weeds.
作用机制
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid works by disrupting the normal growth and development of broadleaf weeds. It does this by mimicking the plant hormone auxin, which regulates growth and development. By disrupting the normal auxin pathways in the weed, 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid causes the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been shown to have minimal effects on non-target organisms, including humans and animals. However, it can have negative effects on some plant species, especially if they are not tolerant to the herbicide. 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid can also have negative effects on soil microorganisms, which can have long-term impacts on soil health.
实验室实验的优点和局限性
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is a widely used herbicide that has been extensively studied in the laboratory and in the field. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its selectivity for broadleaf weeds means that it is not effective against all types of weeds, and it can have negative effects on non-target plant species.
未来方向
There are several potential future directions for research on 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid. One area of interest is the development of new formulations that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that target a wider range of weeds, including those that are resistant to current herbicides. Finally, there is a need for more research on the long-term impacts of herbicides like 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid on soil health and ecosystem function.
合成方法
The synthesis of 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid involves the reaction of 2,3-dichlorophenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction produces 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid as the main product, which can then be purified and used as a herbicide.
科学研究应用
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for use on crops, with few negative effects on plant growth or yield.
属性
产品名称 |
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid |
|---|---|
分子式 |
C11H12Cl2O3 |
分子量 |
263.11 g/mol |
IUPAC 名称 |
2-(2,3-dichlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)10(11(14)15)16-8-5-3-4-7(12)9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChI 键 |
YYKZMSYUMMWGSV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
规范 SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)

![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)




![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)